REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[CH:25]=[CH:24][C:7]([C:8](=[O:23])[CH2:9][N:10]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[N:12]3[CH2:19][CH2:20][CH2:21][N:22]=[C:11]23)=[CH:6][CH:5]=1.Cl>C(O)C>[OH:23][CH:8]([C:7]1[CH:6]=[CH:5][C:4]([Cl:3])=[CH:25][CH:24]=1)[CH2:9][N:10]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[N:12]2[CH2:19][CH2:20][CH2:21][N:22]=[C:11]12 |f:0.1|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(CN2C=3N(C4=C2C=CC=C4)CCCN3)=O)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Maintain
|
Type
|
CUSTOM
|
Details
|
leave for 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
evaporate the reaction mixture
|
Type
|
ADDITION
|
Details
|
Treat the residue with ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extract with chloroform
|
Type
|
CUSTOM
|
Details
|
The organic phase obtained
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC(CN1C=2N(C3=C1C=CC=C3)CCCN2)C2=CC=C(C=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |